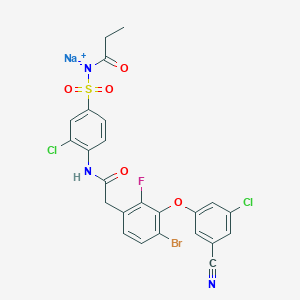![molecular formula C20H17ClN2O3 B12792875 10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one CAS No. 57182-93-1](/img/structure/B12792875.png)
10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one is a complex organic molecule known for its significant biological activity. It is also referred to as camptothecin . This compound is a naturally occurring alkaloid derived from the Chinese tree Camptotheca acuminata . It has garnered attention due to its potent anticancer properties, primarily through its inhibition of the enzyme DNA topoisomerase I .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Camptothecin can be synthesized through various methods. One common approach involves the extraction from the bark and stems of Camptotheca acuminata . The extraction process typically involves the following steps:
Extraction: The plant material is ground and soaked in a solvent such as ethanol or methanol.
Filtration: The mixture is filtered to remove solid residues.
Concentration: The filtrate is concentrated under reduced pressure to obtain a crude extract.
Purification: The crude extract is purified using chromatographic techniques to isolate camptothecin.
Industrial Production Methods: Industrial production of camptothecin involves large-scale extraction from plant sources, followed by purification. Advances in biotechnology have also enabled the production of camptothecin through microbial fermentation and plant cell cultures .
Analyse Des Réactions Chimiques
Types of Reactions: Camptothecin undergoes various chemical reactions, including:
Oxidation: Camptothecin can be oxidized to form derivatives with altered biological activity.
Reduction: Reduction reactions can modify the lactone ring, affecting the compound’s stability and activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various camptothecin analogs, such as 10-hydroxycamptothecin and 7-ethyl-10-hydroxycamptothecin .
Applications De Recherche Scientifique
Camptothecin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the structure-activity relationship of topoisomerase inhibitors.
Biology: Camptothecin is employed in cell biology research to study DNA replication and repair mechanisms.
Medicine: Its potent anticancer properties make it a valuable compound in cancer research and drug development.
Mécanisme D'action
Camptothecin exerts its effects by inhibiting the enzyme DNA topoisomerase I . This enzyme is crucial for relieving torsional strain during DNA replication and transcription. Camptothecin stabilizes the complex formed between DNA and topoisomerase I, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately causing cell death through apoptosis . The molecular targets and pathways involved include the formation of a ternary complex with DNA and topoisomerase I, leading to the inhibition of DNA replication .
Comparaison Avec Des Composés Similaires
Camptothecin is unique due to its specific inhibition of DNA topoisomerase I. Similar compounds include:
Topotecan: A water-soluble derivative of camptothecin used in cancer therapy.
Irinotecan: Another derivative used for the treatment of colorectal cancer.
10-Hydroxycamptothecin: A more potent analog with enhanced anticancer activity.
These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications .
Propriétés
Numéro CAS |
57182-93-1 |
|---|---|
Formule moléculaire |
C20H17ClN2O3 |
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one |
InChI |
InChI=1S/C20H17ClN2O3/c1-2-10-12-7-16-18-13(17(21)11-5-3-4-6-15(11)22-18)8-23(16)19(24)14(12)9-26-20(10)25/h3-7,10,20,25H,2,8-9H2,1H3 |
Clé InChI |
NVUCXWARTRYWFI-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(OCC2=C1C=C3C4=NC5=CC=CC=C5C(=C4CN3C2=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


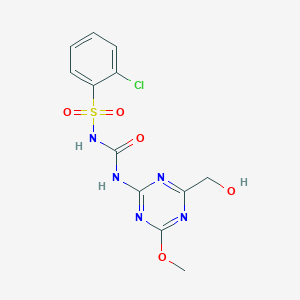
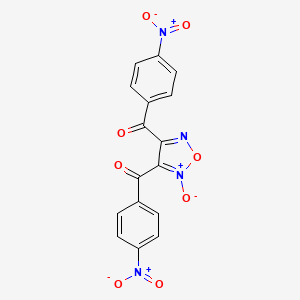
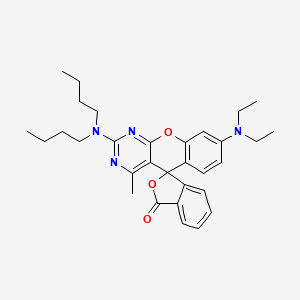

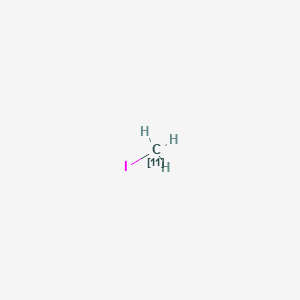
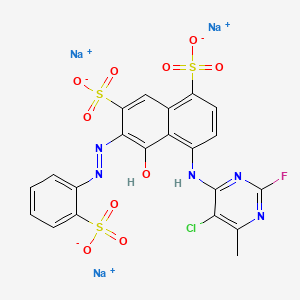


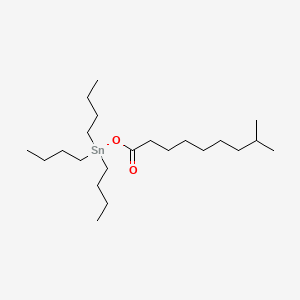
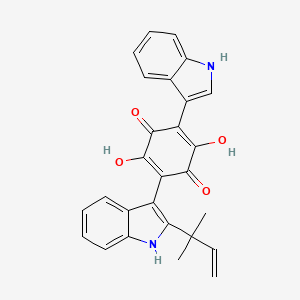
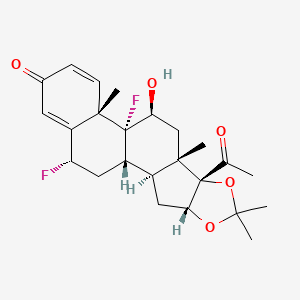

![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)
